![molecular formula C₁₄H₂₄N₂O B1156718 3-Amino-N-acetyl Memantine](/img/new.no-structure.jpg)
3-Amino-N-acetyl Memantine
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Description
3-Amino-N-acetyl Memantine, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₄N₂O and its molecular weight is 236.35. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective Effects
Mechanism of Action:
3-Amino-N-acetyl Memantine functions primarily as an NMDA receptor antagonist. This mechanism is pivotal in mitigating excitotoxicity caused by excessive glutamate, a neurotransmitter linked to neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By inhibiting NMDA receptor activity, the compound helps protect neurons from damage associated with overactivation.
Case Studies:
- A study highlighted that memantine treatment led to significant increases in cerebral metabolism in patients with fibromyalgia, suggesting its utility in managing chronic pain conditions linked to neurological dysfunctions .
- Another investigation demonstrated that memantine effectively reduced hippocampal glutamate levels, thereby alleviating excitotoxic cell damage in Alzheimer's patients .
Treatment of Cognitive Disorders
Clinical Applications:
this compound has been studied for its efficacy in treating cognitive impairments associated with various conditions:
- Alzheimer's Disease: Research indicates that memantine can improve cognitive function and slow disease progression by stabilizing glutamate levels .
- Parkinson's Disease: The compound has shown promise in enhancing cognitive performance and reducing symptoms related to cognitive decline .
Data Table: Efficacy of this compound in Cognitive Disorders
Pain Management
Analgesic Properties:
The analgesic effects of this compound are being explored for conditions like complex regional pain syndrome and phantom limb pain. By modulating glutamate activity, the compound may reduce pain perception and improve quality of life for patients suffering from chronic pain conditions.
Research Findings:
- A recent study reported that memantine treatment resulted in significant reductions in pain scores among patients with complex regional pain syndrome, highlighting its potential as a therapeutic agent for pain management .
Safety Profile and Tolerability
Clinical Safety:
One of the notable advantages of memantine derivatives like this compound is their excellent safety profile. Clinical trials have shown low incidences of side effects, making it a viable option for long-term treatment regimens .
Tolerability Studies:
Properties
Molecular Formula |
C₁₄H₂₄N₂O |
---|---|
Molecular Weight |
236.35 |
Synonyms |
N-(3-Amino-5,7, dimethyladamantan-1-yl)acetamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.